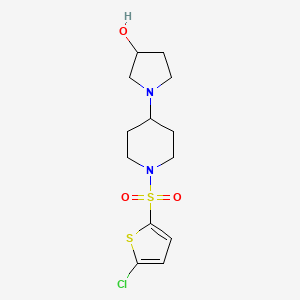
2-(2,4-dichlorophenoxy)-N-(2-(2-fluorophenyl)-2-methoxypropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-dichlorophenoxy)-N-(2-(2-fluorophenyl)-2-methoxypropyl)acetamide, commonly known as DFP-10825, is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is a selective inhibitor of the protein kinase C (PKC) family, which plays a crucial role in various cellular processes.
Scientific Research Applications
Potential Pesticide Applications
2-(2,4-dichlorophenoxy)-N-(2-(2-fluorophenyl)-2-methoxypropyl)acetamide, along with its derivatives, has been characterized for potential applications as pesticides. X-ray powder diffraction techniques were used to characterize this compound and others, showing their potential utility in agriculture as pesticides. The study provides experimental data including 2θ peaks, relative peak intensities, values of d and Miller indices, and unit cell parameters, indicating the structural basis for their pesticidal activity (Olszewska, Pikus, & Tarasiuk, 2008).
Chemical Structure and Properties
The chemical structure and properties of derivatives similar to this compound have been studied extensively. These studies include synthesis processes, structural elucidation using spectroscopic techniques, and potential applications in various fields, including as anticancer agents. For example, one study synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and analyzed its anticancer activity through in silico modeling, targeting the VEGFr receptor. This suggests a broader utility of such compounds in biomedical research, extending beyond their initial pesticidal applications (Sharma et al., 2018).
Environmental Interactions
Research into the environmental interactions and metabolic pathways of chloroacetamide herbicides, which are structurally related to this compound, has provided insights into their behavior in agricultural settings. Studies have compared the metabolism of these compounds in human and rat liver microsomes, highlighting the complexity of their metabolic pathways. Such research is crucial for understanding the environmental fate of these chemicals and their potential impacts on human health and ecosystems (Coleman, Linderman, Hodgson, & Rose, 2000).
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2FNO3/c1-18(24-2,13-5-3-4-6-15(13)21)11-22-17(23)10-25-16-8-7-12(19)9-14(16)20/h3-9H,10-11H2,1-2H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXFCNALPCUKTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)COC1=C(C=C(C=C1)Cl)Cl)(C2=CC=CC=C2F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2380940.png)




![2,5-Dioxopyrrolidin-1-yl 4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanoate](/img/no-structure.png)



![(Z)-N-[(4-Chlorophenyl)methyl]-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide](/img/structure/B2380956.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2380959.png)
![5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-[2-(3-methylthiophen-2-yl)ethyl]pentanamide](/img/structure/B2380960.png)
